molecular formula C8H13NO3 B2759058 Methyl 2-(2-oxopiperidin-3-yl)acetate CAS No. 1680995-81-6

Methyl 2-(2-oxopiperidin-3-yl)acetate

Cat. No. B2759058
CAS RN: 1680995-81-6
M. Wt: 171.196
InChI Key: ORIIOKDDSNXUNT-UHFFFAOYSA-N
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Description

“Methyl 2-(2-oxopiperidin-3-yl)acetate” is a chemical compound with the CAS Number: 1680995-81-6 . It has a molecular weight of 171.2 and its IUPAC name is this compound .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.2 .

Scientific Research Applications

Novel Annelated 2-Oxopiperazines Synthesis

Research has demonstrated the synthesis of novel annelated 2-oxopiperazines through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. This process yields previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a]pyrazine-9-carboxylates, highlighting its potential in creating new heterocyclic systems (Svetlana et al., 2015).

Palladium-catalyzed Methylation

The palladium-catalyzed methylation of aryl C-H bonds using peroxides opens new avenues for chemical synthesis. This method allows for the methylation of various compounds such as 2-phenylpyridine and acetanilides, using peroxide as both the methylating agent and hydrogen acceptor, indicating a broad application in organic synthesis (Yuhua Zhang, Jian-Jun Feng, Chao‐Jun Li, 2008).

Biodegradation of Synthetic Insecticides

A study on Stenotrophomonas sp. hydrolyzing acetamiprid, a chloropyridinyl neonicotinoid, shows potential environmental applications. The bacterium's ability to degrade acetamiprid into less toxic metabolites suggests a bioremediation approach to mitigate environmental pollution from synthetic insecticides (Hongzhi Tang et al., 2012).

Molecular and Solid-State Structure Elucidation

Research into the molecular and solid-state structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate highlights the compound's potential in material science and pharmaceutical research. The detailed structure analysis provides insights into the molecular interactions and stability of such compounds (Jana Tomaščiková et al., 2008).

Functionalized Piperidines Synthesis

A modular and scalable strategy for synthesizing functionalized piperidines bearing up to five contiguous stereocenters has been developed. This strategy, leveraging the 1,3-azadiene-anhydride reaction, opens new pathways for creating complex organic molecules with potential pharmacological applications (Jorge Garcia et al., 2021).

Future Directions

While specific future directions for “Methyl 2-(2-oxopiperidin-3-yl)acetate” were not found in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating active research in this field.

properties

IUPAC Name

methyl 2-(2-oxopiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIOKDDSNXUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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